molecular formula C21H16N2O5 B2765276 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate CAS No. 1203416-35-6

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B2765276
CAS No.: 1203416-35-6
M. Wt: 376.368
InChI Key: UAIIEPANJRDQTH-UHFFFAOYSA-N
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Description

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a complex organic compound that features a unique combination of structural motifs, including an indole, an isoxazole, and a dioxin moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates .

Future Directions

  • Wu, P.; Givskov, M.; Nielsen, T. EChemical Reviews, 2019, 119 (20), 11245–11290 .
  • Neto, Í.; Andrade, J.; Fernandes, A. S.; et alChemMedChem, 2016, 11, 2015–2023 .
  • Takahashi, N.; Ohba, T.; Yamauchi, T.; & Higashiyama, KBioorganic and Medicinal Chemistry, 2006, 14 (17), 6089–6096 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The final step often involves esterification to attach the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the employment of catalysts to improve reaction efficiency. Scale-up processes would also consider factors such as solvent choice, temperature control, and purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or isoxazole rings, often using halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with halogenated reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit enzyme activity by mimicking the substrate or by binding to allosteric sites, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

    tert-Butyl carbamate: A compound used in organic synthesis as a protecting group for amines.

Uniqueness

What sets [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate apart is its combination of structural motifs, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-21(16-11-22-17-4-2-1-3-15(16)17)27-12-14-10-19(28-23-14)13-5-6-18-20(9-13)26-8-7-25-18/h1-6,9-11,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIIEPANJRDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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